Codactide

Descripción

CODACTIDE es un fármaco experimental que se investiga principalmente por su potencial para tratar la diabetes mellitus tipo 2. Funciona imitando hormonas humanas como el péptido similar al glucagón 1 y el glucagón, que desempeñan papeles cruciales en la regulación del azúcar en sangre . This compound es un péptido que se administra mediante inyección subcutánea .

Propiedades

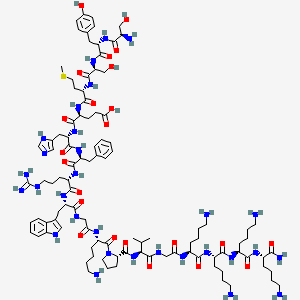

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H158N30O23S/c1-58(2)84(99(153)115-54-81(135)117-68(26-10-15-40-103)88(142)120-70(28-12-17-42-105)90(144)121-69(27-11-16-41-104)89(143)119-67(85(108)139)25-9-14-39-102)130-98(152)80-31-20-45-131(80)100(154)74(29-13-18-43-106)118-82(136)53-114-87(141)77(49-61-51-113-66-24-8-7-23-64(61)66)127-91(145)71(30-19-44-112-101(109)110)122-94(148)76(47-59-21-5-4-6-22-59)126-96(150)78(50-62-52-111-57-116-62)128-92(146)72(36-37-83(137)138)123-93(147)73(38-46-155-3)124-97(151)79(56-133)129-95(149)75(125-86(140)65(107)55-132)48-60-32-34-63(134)35-33-60/h4-8,21-24,32-35,51-52,57-58,65,67-80,84,113,132-134H,9-20,25-31,36-50,53-56,102-107H2,1-3H3,(H2,108,139)(H,111,116)(H,114,141)(H,115,153)(H,117,135)(H,118,136)(H,119,143)(H,120,142)(H,121,144)(H,122,148)(H,123,147)(H,124,151)(H,125,140)(H,126,150)(H,127,145)(H,128,146)(H,129,149)(H,130,152)(H,137,138)(H4,109,110,112)/t65-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHVGPOWQPPVFU-QQLGXXNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H158N30O23S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177096 | |

| Record name | Codactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2192.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22572-04-9 | |

| Record name | Codactide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022572049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CODACTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XZ27O27U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

La síntesis de CODACTIDE implica técnicas complejas de síntesis de péptidos. La preparación normalmente incluye los siguientes pasos:

Síntesis de péptidos en fase sólida (SPPS): Este método implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye ciclos de desprotección y acoplamiento para alargar la cadena peptídica.

Purificación: El péptido crudo se purifica mediante cromatografía líquida de alta resolución (HPLC) para eliminar las impurezas y lograr el nivel de pureza deseado.

Caracterización: El péptido purificado se caracteriza mediante técnicas como espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) para confirmar su estructura y pureza.

Los métodos de producción industrial para this compound probablemente implicarían ampliar el proceso de SPPS y optimizar los pasos de purificación para garantizar la coherencia y la eficiencia en la fabricación a gran escala.

Análisis De Reacciones Químicas

CODACTIDE experimenta diversas reacciones químicas, que incluyen:

Oxidación: El péptido puede sufrir reacciones de oxidación, particularmente en los residuos de metionina y cisteína, lo que lleva a la formación de sulfóxidos y disulfuros.

Reducción: Las reacciones de reducción pueden revertir la oxidación, convirtiendo los sulfóxidos nuevamente en metionina y rompiendo los enlaces disulfuro para producir tioles libres.

Sustitución: Los residuos de aminoácidos en this compound pueden sufrir reacciones de sustitución, donde se modifican o reemplazan cadenas laterales específicas para alterar las propiedades del péptido.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el ditiotreitol (DTT) para la reducción. Los principales productos formados a partir de estas reacciones dependen de los residuos específicos involucrados y las condiciones de reacción.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antimicrobial Activity

- Codactide has demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of resistant strains, making it a promising candidate for new antibiotic therapies.

-

Cancer Treatment

- Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells, which could lead to the development of novel anticancer agents.

-

Neuroprotective Effects

- Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. This property positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biotechnological Applications

-

Biomarkers

- This compound can be utilized as a biomarker in diagnostic assays due to its stability and specificity in binding to certain proteins. This application is particularly relevant in early disease detection.

-

Drug Delivery Systems

- The compound's ability to form stable complexes with various drugs enhances its potential as a drug delivery vehicle. Research is ongoing to evaluate its effectiveness in targeted delivery systems for cancer therapies.

Materials Science Applications

-

Biodegradable Polymers

- This compound can be incorporated into biodegradable polymer matrices, contributing to the development of environmentally friendly materials. These materials have applications in packaging and medical devices.

-

Nanotechnology

- The unique properties of this compound facilitate its use in nanotechnology, particularly in the creation of nanoscale devices for drug delivery and imaging applications.

Case Studies

Mecanismo De Acción

CODACTIDE ejerce sus efectos imitando las acciones del péptido similar al glucagón 1 y el glucagón. Estas hormonas se unen a sus respectivos receptores en las células beta pancreáticas, estimulando la secreción de insulina y disminuyendo los niveles de glucosa en sangre. Los objetivos moleculares de this compound incluyen el receptor del péptido similar al glucagón 1 y el receptor del glucagón. Las vías involucradas en su mecanismo de acción incluyen la activación de la adenilato ciclasa, lo que lleva a un aumento de los niveles de AMP cíclico y la posterior liberación de insulina.

Comparación Con Compuestos Similares

CODACTIDE se puede comparar con otros fármacos basados en péptidos utilizados para el tratamiento de la diabetes, como:

Exenatida: Un agonista del receptor del péptido similar al glucagón 1 utilizado para mejorar el control glucémico en la diabetes tipo 2.

Liraglutida: Otro agonista del receptor del péptido similar al glucagón 1 con una vida media más larga que la exenatida.

Dulaglutida: Un agonista del receptor del péptido similar al glucagón 1 de una vez por semana con un mecanismo de acción similar.

La singularidad de this compound radica en su acción dual tanto en los receptores del péptido similar al glucagón 1 como en los del glucagón, lo que potencialmente ofrece un enfoque más integral para la regulación de la glucosa en comparación con otros péptidos de un solo objetivo.

Actividad Biológica

Codactide, a peptide compound, has garnered attention for its potential biological activities, particularly in the fields of neurobiology and metabolic regulation. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Overview of this compound

This compound is a synthetic analog of the agouti-related peptide (AgRP), which is known for its role in energy homeostasis and appetite regulation. AgRP is produced in the hypothalamus and acts primarily as an antagonist to melanocortin receptors, specifically MC3-R and MC4-R. This compound mimics some of these actions, making it a subject of interest for research into metabolic disorders and obesity management.

This compound's mechanism involves the modulation of neuroendocrine pathways related to appetite and energy expenditure:

- Inverse Agonism : Like AgRP, this compound acts as an inverse agonist at melanocortin receptors, inhibiting their activity. This leads to increased food intake and reduced energy expenditure.

- Hormonal Regulation : this compound influences the release of hormones such as cortisol and prolactin by stimulating the hypothalamic-pituitary-adrenal axis during fasting conditions .

Table 1: Summary of Biological Activities of this compound

Case Study 1: this compound in Obesity Management

A recent study investigated the effects of this compound on obesity in a rodent model. The study involved administering this compound to genetically obese mice over a period of eight weeks. Key findings included:

- Weight Loss : Mice treated with this compound exhibited a significant reduction in body weight compared to control groups.

- Food Intake : Despite increased food consumption, the overall weight loss suggested enhanced metabolic activity.

Case Study 2: Neuroendocrine Responses to this compound

Another study focused on the neuroendocrine responses elicited by this compound. Researchers administered varying doses of this compound to subjects and monitored hormonal changes:

- Cortisol Levels : There was a marked increase in cortisol levels post-administration, indicating stress response activation.

- Behavioral Changes : Subjects exhibited increased anxiety-like behaviors, correlating with elevated cortisol levels.

Research Findings

Recent literature supports the potential therapeutic applications of this compound in metabolic disorders:

- Diabetes Management : Research indicates that this compound may enhance insulin secretion through its action on pancreatic cells .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, contributing to cognitive function improvement under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.